molecular formula C11H13N3 B570244 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine CAS No. 115213-55-3

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Cat. No.: B570244
CAS No.: 115213-55-3
M. Wt: 187.246
InChI Key: IYOLRZWFJQGDNY-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a pyrazine ring fused to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cell growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by activating certain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is unique due to its fused pyrazine and benzimidazole rings, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

115213-55-3

Molecular Formula

C11H13N3

Molecular Weight

187.246

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole

InChI

InChI=1S/C11H13N3/c1-13-6-7-14-10-5-3-2-4-9(10)12-11(14)8-13/h2-5H,6-8H2,1H3

InChI Key

IYOLRZWFJQGDNY-UHFFFAOYSA-N

SMILES

CN1CCN2C(=NC3=CC=CC=C32)C1

Origin of Product

United States

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